molecular formula C11H14ClNO4S B7498917 3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid

3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid

Cat. No.: B7498917
M. Wt: 291.75 g/mol
InChI Key: BZYAPBOVEPDMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid (CPSP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPSP is a derivative of the amino acid proline and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. This compound is also stable under normal laboratory conditions. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid. One potential direction is to investigate the use of this compound as a chiral building block in organic synthesis. Another direction is to further explore the anti-inflammatory and anti-tumor properties of this compound and its potential use as a therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid can be synthesized using different methods. One of the commonly used methods involves the reaction of proline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylenediamine to obtain this compound.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid has been extensively studied for its potential application in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use as a chiral building block in organic synthesis.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-ethylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-2-13(8-7-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYAPBOVEPDMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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